molecular formula C9H10Cl2O B8029644 1,2-Dichloro-4-propoxybenzene

1,2-Dichloro-4-propoxybenzene

Cat. No.: B8029644
M. Wt: 205.08 g/mol
InChI Key: CWBJYNQDPBXJMT-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-propoxybenzene is an organochlorine compound with the molecular formula C₉H₁₀Cl₂O. Its structure consists of a benzene ring substituted with two chlorine atoms at the 1- and 2-positions and a propoxy group (-OCH₂CH₂CH₃) at the 4-position. This compound is primarily used as an intermediate in organic synthesis, agrochemicals, or pharmaceuticals. Key properties (hypothetical, due to lack of data) might include:

  • Molecular weight: ~217.09 g/mol
  • Melting/Boiling points: Data unavailable
  • Solubility: Likely low in water, soluble in organic solvents.

Properties

IUPAC Name

1,2-dichloro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBJYNQDPBXJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-propoxybenzene can be synthesized through the reaction of 1,2-dichlorobenzene with propyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

This process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-propoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other electrophiles.

    Nucleophilic Substitution: The chlorine atoms can also be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form corresponding quinones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form corresponding hydrocarbons.

    Substitution: Nucleophiles such as sodium methoxide can replace chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydrocarbons

    Substitution: Substituted benzenes with various functional groups.

Scientific Research Applications

1,2-Dichloro-4-propoxybenzene is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is employed in the manufacture of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2-dichloro-4-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Without access to specific studies or data, a detailed comparison cannot be provided. However, the following table outlines a hypothetical framework for comparing structural analogs:

Compound Name Molecular Formula Substituents Key Applications Physicochemical Properties
1,2-Dichloro-4-propoxybenzene C₉H₁₀Cl₂O Cl (1,2), OPr (4) Synthetic intermediate Low polarity, high thermal stability
1,3-Dichloro-2-propoxybenzene C₉H₁₀Cl₂O Cl (1,3), OPr (2) Agrochemical precursor Higher solubility in polar solvents
1,4-Dichloro-2-propoxybenzene C₉H₁₀Cl₂O Cl (1,4), OPr (2) Polymer additive Variable reactivity due to Cl positions

Key Differences:

Substituent Positions : The positions of chlorine and propoxy groups significantly alter reactivity and applications. For instance, para-substituted propoxy groups may enhance steric hindrance compared to ortho-substituted analogs.

Solubility and Reactivity : Dichloro compounds with adjacent chlorine atoms (e.g., 1,2-dichloro) often exhibit lower solubility in polar solvents compared to meta- or para-substituted derivatives.

Thermal Stability : Propoxy groups generally increase thermal stability, but chlorine substitution patterns influence decomposition pathways.

Research Findings and Data Gaps

No peer-reviewed studies or experimental data were accessible in the provided evidence. Critical research questions remain unanswered:

  • Synthetic Routes : Optimal methods for synthesizing this compound (e.g., Friedel-Crafts alkylation vs. nucleophilic substitution).
  • Toxicity and Environmental Impact : Data on ecotoxicity or biodegradability are absent.
  • Applications: Potential uses in pharmaceuticals or materials science require validation.

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